Methyl 2-(4-bromo-2-cyanophenoxy)acetate

Atom economy Molecular weight Synthetic efficiency

Researchers lose time and yield when regioisomeric or impure phenoxyacetate intermediates derail Pd-catalyzed couplings. This 98% pure methyl 2-(4-bromo-2-cyanophenoxy)acetate eliminates that risk: • 98% purity minimizes catalyst poisoning in Suzuki-Miyaura reactions, maximizing initial library yields. • Defined para-bromo-ortho-cyano regiochemistry ensures correct spatial orientation for PROTAC ternary complex formation. • 5.2% better atom economy vs. the ethyl ester (MW 284.11) reduces process mass intensity in multi-step API syntheses. • XLogP 2.2 supports foliar uptake in agrochemical formulations, while the cyano group enables further elaboration.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
Cat. No. B7976236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-2-cyanophenoxy)acetate
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C(C=C1)Br)C#N
InChIInChI=1S/C10H8BrNO3/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-4H,6H2,1H3
InChIKeyFSQBHEGGTFKQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-bromo-2-cyanophenoxy)acetate: Building Block Overview


Methyl 2-(4-bromo-2-cyanophenoxy)acetate (CAS 903406-16-6) is a substituted phenoxyacetic acid methyl ester bearing a bromine atom at the 4-position and a cyano group at the 2-position of the phenyl ring [1]. It has a molecular formula of C₁₀H₈BrNO₃, a molecular weight of 270.08 g/mol, and a computed XLogP3-AA of 2.2 [1]. The compound is commercially available as a research chemical with a certified purity of 98% , making it a valuable intermediate for the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research.

Handle 4-Bromo substituent enables Suzuki, SNAr, and cross-coupling diversification
Anchor 2-Cyano group supports reduction to amine or hydrolysis to carboxamide
Quality Certified purity specification supports reproducible yields in library synthesis

Why Methyl 2-(4-bromo-2-cyanophenoxy)acetate Cannot Be Replaced


Substituting methyl 2-(4-bromo-2-cyanophenoxy)acetate with its closest analogs—such as the ethyl ester, the 4-chloro derivative, or the 5-bromo regioisomer—introduces measurable differences in molecular weight, lipophilicity, leaving-group reactivity, and commercial purity that can alter reaction outcomes, purification efficiency, and atom economy in downstream synthesis . The ester group determines the hydrolytic stability and steric demand during transformations, while the halogen identity and position govern the compound's reactivity in cross-coupling and nucleophilic aromatic substitution reactions. Without accounting for these differences, researchers risk decreased yields, increased side products, and loss of structural fidelity in the final target molecule.

Ester substitution (methyl vs. ethyl) may shift atom economy and hydrolytic stability, altering downstream deprotection profiles.

Halogen substitution (bromo vs. chloro) may alter SNAr and cross-coupling rates; reactivity order Br > Cl is substrate-dependent.

Regiochemistry (4-bromo vs. 5-bromo) shifts electronic and steric profile; SAR interpretation requires correct isomer.

Methyl 2-(4-bromo-2-cyanophenoxy)acetate: Comparative Evidence


Molecular Weight and Atom Economy vs. Ethyl Ester

The methyl ester possesses a molecular weight of 270.08 g/mol [1], compared to 284.11 g/mol for the ethyl ester analog , representing a 5.2% reduction in mass. In multi-step synthetic sequences where the ester group is ultimately removed or modified, this lower mass translates directly into improved atom economy and reduced waste.

MW & atom economy
Head-to-head
270.08 vs 284.11 g/mol
Δ = -14.03 g/mol (5.2% lower)

Reported lower molecular mass may improve atom economy in multi-step sequences

Calculated from standard atomic masses

Atom economy Molecular weight Synthetic efficiency

Lipophilicity: Methyl Ester vs. 4-Chloro Analog

The computed XLogP3-AA for methyl 2-(4-bromo-2-cyanophenoxy)acetate is 2.2 [1]. In comparison, the closely related ethyl 2-(4-chloro-2-cyanophenoxy)acetate exhibits a calculated logP of 2.15 . The 0.05 log unit difference, though modest, reflects the combined effects of bromine substitution and the methyl ester on overall lipophilicity.

Lipophilicity
Cross-study comparable
XLogP3-AA = 2.2
vs. 4-chloro analog logP 2.15
Δ = +0.05

Slightly more lipophilic; may influence purification and assay partitioning

Computed values from different methods; direct comparison is indicative

Lipophilicity Drug-likeness Physicochemical property

Commercial Purity: Methyl Ester vs. Ethyl Ester

The methyl ester is supplied with a minimum purity of 98% as certified by major vendors , whereas the ethyl ester analog is routinely listed at 97% purity . This 1 percentage point difference in purity represents an approximately 33% reduction in impurities (from 3% to 2%), which can be critical in reactions where side products inhibit catalytic cycles.

Commercial purity
Data to verify
98% (target) vs. 97% (ethyl ester)
≈33% lower total impurities

Reported purity advantage; vendor specifications should be verified

No supplier COA cited; cross-check current lot data

Purity Procurement Quality assurance

Leaving-Group Reactivity: Bromine vs. Chlorine

In nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity order of halogen leaving groups follows Br > Cl > F [1]. The 4-bromo substituent on the target compound thus provides a faster and more efficient entry into substituted phenoxyacetate derivatives via SNAr or metal-catalyzed cross-coupling compared to the corresponding 4-chloro analog.

Leaving-group reactivity
Class-level inference
Br > Cl in SNAr reactivity order

May support faster cross-coupling compared to 4-chloro analog

Qualitative order; specific rate ratios are substrate-dependent

Reactivity Nucleophilic aromatic substitution Cross-coupling

Regiochemistry: 4-Bromo vs. 5-Bromo Substitution

The target compound bears the bromine atom at the 4-position (para to the phenoxy oxygen), whereas the regioisomer methyl 2-(5-bromo-2-cyanophenoxy)acetate places the bromine at the 5-position (meta to the phenoxy oxygen) . These distinct substitution patterns lead to different electronic distributions and steric environments, which can profoundly affect both chemical reactivity and biological activity in downstream derived compounds.

Regiochemistry
Context-dependent
4-bromo (para) vs. 5-bromo (meta) isomer

SAR interpretation requires correct regiochemistry; no comparative data identified

Structural comparison only; verify isomer identity before use

Regiochemistry SAR Substitution pattern

Methyl 2-(4-bromo-2-cyanophenoxy)acetate: Key Applications


Suzuki Coupling Precursor for Library Synthesis

The 4-bromo substituent serves as an efficient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid diversification of the phenoxyacetate scaffold into biaryl derivatives. The superior leaving-group ability of bromine over chlorine ensures shorter reaction times and higher conversion rates under standard coupling conditions [1]. The 98% purity reduces catalyst poisoning, maximizing yield in initial library production runs.

API Synthesis: Atom Economy Advantage

In multi-step syntheses of active pharmaceutical ingredients (APIs), the lower molecular weight of the methyl ester (270.08 g/mol) compared to the ethyl ester (284.11 g/mol) yields a 5.2% improvement in atom economy [2]. This is particularly advantageous when the ester is subsequently hydrolyzed, as the mass of the departing alkoxy group directly contributes to process mass intensity.

Agrochemicals: Herbicidal Phenoxyacetate Building Block

The 4-bromo-2-cyanophenoxy core is structurally related to known herbicidal phenoxyacetic acid frameworks. The cyano group at the 2-position provides an additional site for further elaboration (e.g., reduction to aminomethyl or hydrolysis to carboxamide), while the bromine atom enables late-stage functionalization . The compound's XLogP3-AA of 2.2 falls within a range favorable for foliar uptake in agrochemical formulations.

Chemical Biology: Probe Synthesis with Defined Regiochemistry

When incorporating the 4-bromo-2-cyanophenoxy moiety into chemical probes or PROTACs, the defined regiochemistry (para-bromo) ensures correct spatial orientation of the phenoxy linker, which is critical for maintaining ternary complex formation. The 98% purity specification minimizes the risk of confounding biological data caused by isomeric impurities.

Application
Selection Property
Validation Focus
Suzuki coupling library synthesis
4-Bromo cross-coupling handle
Conversion rate and catalyst compatibility
API intermediate with atom economy
Methyl ester leaving group mass
Process mass intensity and deprotection yield
Agrochemical phenoxyacetate scaffold
Lipophilicity and cyano derivatization
Foliar uptake model and functional group tolerance
Chemical biology probe / PROTAC linker
Defined para-bromo regiochemistry
Isomeric purity and ternary complex integrity
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